REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8](=O)[CH3:9])[C:5](F)=[CH:4][N:3]=1.[CH3:12][NH:13][NH2:14]>C(O)CO.O>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[N:13]([CH3:12])[N:14]=[C:8]([CH3:9])[C:6]=2[N:7]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)C(C)=O)F
|
Name
|
methylhydrazine
|
Quantity
|
0.724 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with H2O (2×), brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by CombiFlash (0 to 30% EtOAc/Hex)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC2=C(N1)C(=NN2C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |